N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide
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Overview
Description
“N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide” is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the trifluoromethylbenzoyl group: This step often involves acylation reactions using trifluoromethylbenzoic acid or its derivatives.
Attachment of the cyano and methyl groups: This can be done through alkylation and cyanation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the cyano group.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzoyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
Biologically, piperazine derivatives are often investigated for their potential as pharmaceuticals. This compound might exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicine, similar compounds have been explored for their potential as anti-inflammatory, anti-cancer, or anti-viral agents. Research might focus on its efficacy and safety in treating specific conditions.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for “N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide” would depend on its specific biological activity. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide: can be compared with other piperazine derivatives like:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group, for example, can enhance its lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4O2/c1-14(2)19(3,13-24)25-17(28)12-26-8-10-27(11-9-26)18(29)15-6-4-5-7-16(15)20(21,22)23/h4-7,14H,8-12H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMPQOBPGCREFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCN(CC1)C(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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